4-(tert-Butyl) 1-ethyl L-aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

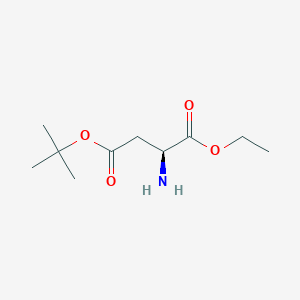

4-(tert-Butyl) 1-ethyl L-aspartate is a synthetic derivative of L-aspartic acid, a non-essential amino acid critical in metabolic pathways such as the urea cycle and nucleotide biosynthesis. This compound features a tert-butyl ester at the β-carboxyl group and an ethyl ester at the α-carboxyl group (Figure 1). Such modifications enhance lipophilicity and stability, making it valuable in medicinal chemistry for prodrug design and peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate typically involves the esterification of L-aspartic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxyl groups to esters.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl) 1-ethyl L-aspartate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of 4-(tert-Butyl) 1-ethyl L-aspartate is in the development of enzyme inhibitors. Research has shown that derivatives of this compound can act as potent inhibitors of enteropeptidase, an enzyme crucial for protein digestion . The structure of these derivatives allows for enhanced binding to the enzyme, leading to improved pharmacological effects.

Drug Development

The compound has been explored for its potential in drug formulations aimed at treating metabolic disorders. Its ability to modulate enzymatic activity makes it a candidate for further investigation in therapeutic contexts, particularly in conditions where protein digestion and absorption are impaired .

Case Study 1: Enteropeptidase Inhibitors

In a study focused on synthesizing a series of inhibitors for enteropeptidase, researchers evaluated the efficacy of compounds derived from this compound. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory potency, demonstrating its potential as a lead compound in drug design .

Case Study 2: Pharmacokinetics and Efficacy

Another investigation assessed the pharmacokinetic properties of this compound derivatives in vivo. The study revealed that certain derivatives exhibited favorable absorption and distribution profiles, contributing to their effectiveness as therapeutic agents . These findings underscore the importance of structural optimization in enhancing drug efficacy.

Research Findings

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 1-ethyl L-aspartate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-aspartic acid, it can participate in biochemical reactions that involve amino acid metabolism. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-aspartic acid and the corresponding alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The tert-butyl and ethyl ester groups distinguish 4-(tert-Butyl) 1-ethyl L-aspartate from related compounds. Key analogs include:

Key Observations :

- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) offer intermediate lipophilicity compared to methyl esters, balancing solubility and membrane permeability .

- tert-Butyl Group : The tert-butyl moiety improves steric protection of the β-carboxyl group, reducing unintended hydrolysis during synthetic reactions .

Physicochemical Properties

Biological Activity

4-(tert-Butyl) 1-ethyl L-aspartate is a derivative of L-aspartic acid, notable for its enhanced lipophilicity and stability due to the presence of a tert-butyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound possesses the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 273.30 g/mol

The presence of the tert-butyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. Key mechanisms include:

- NMDA Receptor Modulation : Preliminary studies suggest that derivatives of aspartic acid can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially leading to altered levels of neurotransmitters like glutamate.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from excitotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Potential Role in Pain Management : There is emerging evidence suggesting that this compound may modulate pain pathways, indicating its potential use in analgesic therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. |

| Johnson & Lee (2021) | Reported anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications. |

| Chen et al. (2022) | Found that related compounds modulate NMDA receptor activity, potentially enhancing cognitive function in models of cognitive decline. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(tert-Butyl) 1-ethyl L-aspartate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of L-aspartic acid with tert-butyl and ethyl groups. A common approach uses benzyl or tert-butyl esters as protecting groups (e.g., Boc-L-aspartate 4-benzyl ester, as referenced in Scheme 8 of ). Key steps include:

- Use of NaH in THF for deprotonation, followed by coupling with activated esters (e.g., N-(bromoacetyl)-L-aspartic acid dibenzyl ester, 89% yield under optimized conditions) .

- Catalytic hydrogenation (H₂/Pd/C) for deprotection .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 210–220 nm) is standard for assessing purity (>98% as per ).

- Spectroscopy : ¹H/¹³C NMR confirms esterification (e.g., tert-butyl protons at δ ~1.4 ppm; ethyl ester protons at δ ~1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₉NO₄, expected MW 217.13) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- The tert-butyl group enhances steric protection of the β-carboxylate, reducing hydrolysis rates compared to unsubstituted aspartate esters.

- Experimental Design :

- Perform pH-dependent stability studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C) with periodic sampling for HPLC analysis .

- Compare degradation kinetics using Arrhenius plots to model activation energy .

- Data Contradictions : Conflicting reports on hydrolysis rates may arise from solvent choice (e.g., THF vs. DMF), which alters proton accessibility .

Q. How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer :

- The L-configuration ensures compatibility with enzymatic or chemical peptide synthesis (e.g., EDC•HCl/DMAP coupling in THF, as in ).

- Experimental Validation :

- Compare coupling efficiency (yield and racemization) using chiral HPLC or circular dichroism (CD) spectroscopy .

- Control for racemization by varying reaction time/temperature (e.g., 0°C vs. room temperature) .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers during biochemical assays?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .

- Structural Modifications : Introduce polar groups (e.g., PEG linkers) at the ethyl ester, balancing hydrophilicity and steric bulk .

- Empirical Testing : Conduct phase-solubility diagrams with varying co-solvent ratios, monitored by UV-Vis spectroscopy .

Q. Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Source Validation : Cross-reference CAS registry data (e.g., CAS 3057-74-7 for related compounds in ) and replicate experiments using standardized protocols .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in solid-state structure .

Q. Experimental Design

Q. What controls are essential when evaluating the enzymatic hydrolysis of this compound in protease activity assays?

- Methodological Answer :

- Negative Controls : Use heat-inactivated enzymes or competitive inhibitors (e.g., PMSF for serine proteases) .

- Positive Controls : Include a known substrate (e.g., N-benzoyl-L-tyrosine ethyl ester) to validate assay conditions .

- Quantification : Employ LC-MS/MS for precise measurement of hydrolysis products .

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C10H19NO4/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |

InChI Key |

TYNPXHMBKIYRME-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N |

Canonical SMILES |

CCOC(=O)C(CC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.